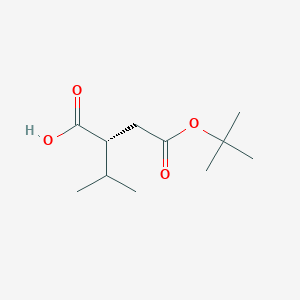

(R)-4-(叔丁氧基)-2-异丙基-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid” is a chemical compound that is part of the class of compounds known as tert-butyloxycarbonyl-protected amino acids . These compounds are used in organic synthesis due to their multiple reactive groups .

Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxy group and an isopropyl group. The tert-butoxy group is known for its unique reactivity pattern which is highlighted by its characteristic applications .Chemical Reactions Analysis

The chemical reactions involving this compound are mediated by potassium tertiary butoxide (KOtBu). KOtBu can be used to perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the tert-butoxy group. This group is known for its unique reactivity pattern which is highlighted by its characteristic applications .科学研究应用

药物合成中的手性中间体

(R)-4-(叔丁氧基)-2-异丙基-4-氧代丁酸在药物化合物的合成中作为手性中间体发挥着至关重要的作用。一个值得注意的例子是它在西格列汀(一种糖尿病药物)合成中的应用。该过程涉及一系列步骤,包括甲基化、Boc保护、酰化、还原和氧化,总体收率约为 41% (张兴贤,2012)。

二肽等排体的合成

另一个应用是在羟乙烯二肽等排体的合成中,这些等排体在开发像肾素这样的酶抑制剂中至关重要。这些等排体模拟了肽键酶催化水解过程中形成的四面体中间体,展示了该化合物在药物化学中的多功能性 (S. Thaisrivongs 等,1987)。

在有机合成中的应用

该化合物还参与各种有机合成过程。例如,它用于制备叔丁基过氧基自由基等化合物,叔丁基过氧基自由基是苯酚和苯胺的有效氧化剂 (M. Ratnikov 等,2011)。此外,它还有助于合成复杂的分子,如肿瘤细胞肝素酶抑制剂——毛喉素酸,证明了其在创建生物活性物质中的效用 (K. Morokuma 等,2008)。

酶促反应

在酶促反应中,它用于不对称还原底物,如 4-氯-3-氧代丁酸乙酯。这证明了该化合物在生物催化过程中的效用,而生物催化过程对于生产光学活性药物至关重要 (S. Shimizu 等,1990)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJVFYCDSYHGW-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B2637907.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)

![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)

![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)